REACTION_CXSMILES
|
C(=O)([O-])[O-].[K+].[K+].[NH2:7][CH2:8][C:9]1[CH:14]=[CH:13][CH:12]=[CH:11][N:10]=1.Br[CH2:16][C:17]([O:19][CH2:20][CH3:21])=[O:18]>CN(C)C=O>[CH2:20]([O:19][C:17]([CH2:16][NH:7][CH2:8][C:9]1[CH:14]=[CH:13][CH:12]=[CH:11][N:10]=1)=[O:18])[CH3:21] |f:0.1.2|
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Name
|
|
Quantity
|
5.8 g
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
Name
|
|
Quantity
|
3 g
|
Type
|
reactant
|
Smiles
|
NCC1=NC=CC=C1
|
Name
|
|
Quantity
|
3.1 mL
|
Type
|
reactant
|
Smiles
|
BrCC(=O)OCC
|
Name
|
ice water
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
30 mL
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Type
|
solvent
|
Smiles
|
CN(C=O)C
|
Control Type
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AMBIENT
|
Type
|
CUSTOM
|
Details
|
The mixture was stirred at room temperature overnight
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
EXTRACTION
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Details
|
The mixture was extracted with ethyl acetate (50 ml×2)
|
Type
|
WASH
|
Details
|
the organic layer was washed with saturated sodium chloride solution (2 times)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over magnesium sulfate
|
Type
|
CUSTOM
|
Details
|
evaporated in vacuo
|
Type
|
CUSTOM
|
Details
|
The residue was purified with a silica gel column chromatography (MeOH
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
product
|
Smiles
|
C(C)OC(=O)CNCC1=NC=CC=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2.3 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |